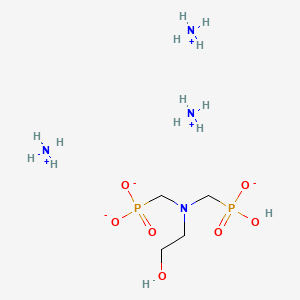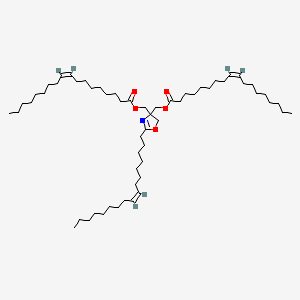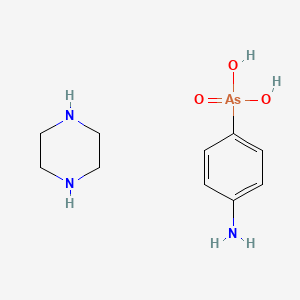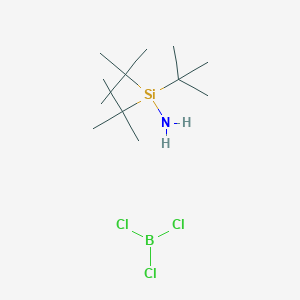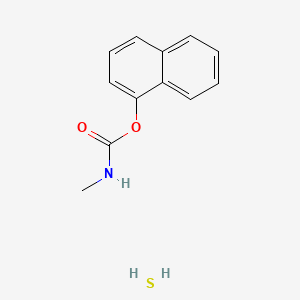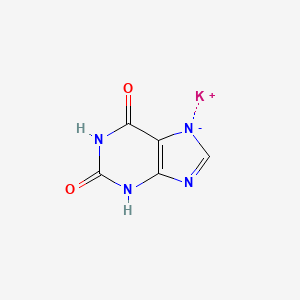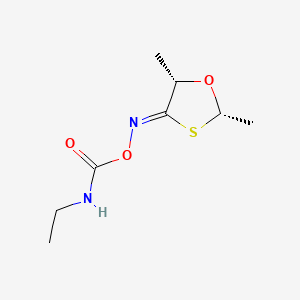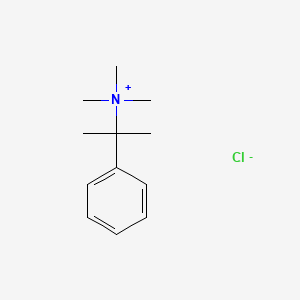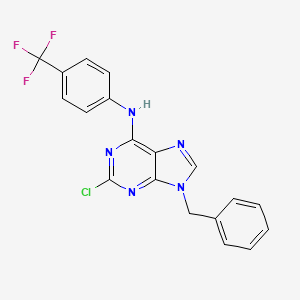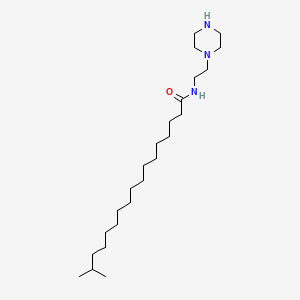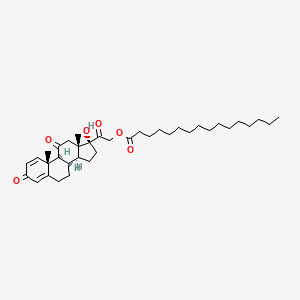
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate is a synthetic derivative of prednisone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a hexadecanoate ester at the 21st position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate typically involves the esterification of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione with hexadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can produce secondary alcohols .
Aplicaciones Científicas De Investigación
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of glucocorticoid receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in inflammatory and autoimmune diseases.
Mecanismo De Acción
The mechanism of action of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the transcription of target genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Prednisone: A glucocorticoid with similar anti-inflammatory properties but without the hexadecanoate ester.
Dexamethasone: Another glucocorticoid with a different substitution pattern, leading to higher potency.
Hydrocortisone: A naturally occurring glucocorticoid with a simpler structure and lower potency compared to synthetic derivatives.
Uniqueness
The presence of the hexadecanoate ester in 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate enhances its lipophilicity, potentially improving its bioavailability and duration of action compared to other glucocorticoids .
Propiedades
Número CAS |
39007-81-3 |
|---|---|
Fórmula molecular |
C37H56O6 |
Peso molecular |
596.8 g/mol |
Nombre IUPAC |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate |
InChI |
InChI=1S/C37H56O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(41)43-26-32(40)37(42)23-21-30-29-19-18-27-24-28(38)20-22-35(27,2)34(29)31(39)25-36(30,37)3/h20,22,24,29-30,34,42H,4-19,21,23,25-26H2,1-3H3/t29-,30-,34+,35-,36-,37-/m0/s1 |
Clave InChI |
NVYPOGVSAYIAHI-DEOBSOAFSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


